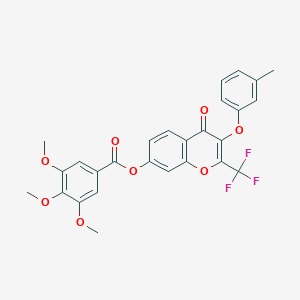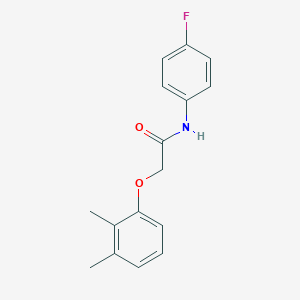
N-methyl-9,10-dioxoanthracene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-9,10-dioxoanthracene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a sulfonamide group attached to an anthraquinone core, which is a derivative of anthracene. The presence of the anthraquinone moiety imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-9,10-dioxoanthracene-2-sulfonamide typically involves the reaction of 9,10-anthraquinone with methylamine and a sulfonating agent. One common method includes the following steps:
Sulfonation: 9,10-anthraquinone is treated with sulfuric acid to introduce the sulfonic acid group at the 2-position.
Amidation: The resulting sulfonic acid derivative is then reacted with methylamine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-9,10-dioxoanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the anthraquinone moiety can lead to the formation of anthracene derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Further oxidized anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-methyl-9,10-dioxoanthracene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new sulfonamide-based therapeutics.
Industry: Utilized in the production of dyes and pigments due to its stable anthraquinone core.
Mécanisme D'action
The mechanism of action of N-methyl-9,10-dioxoanthracene-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway of bacteria. This inhibition leads to antibacterial effects. Additionally, the anthraquinone core can intercalate into DNA, disrupting cellular processes and exhibiting anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Another anthraquinone derivative with a sulfonamide group.
Sulfonimidates: Sulfur (VI) species with similar sulfonamide functionality but different structural features.
Uniqueness
N-methyl-9,10-dioxoanthracene-2-sulfonamide is unique due to its specific substitution pattern on the anthraquinone core, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
N-methyl-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c1-16-21(19,20)9-6-7-12-13(8-9)15(18)11-5-3-2-4-10(11)14(12)17/h2-8,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKLXGBVIZNLMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 2-{[3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375075.png)
![N-[(3-chlorophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B375077.png)


![benzyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B375081.png)




![Pentyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B375091.png)
![Ethyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B375092.png)
![METHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B375093.png)

